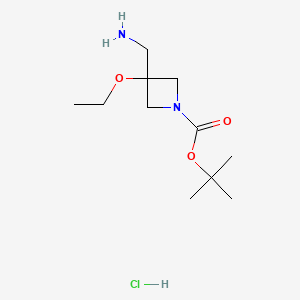![molecular formula C9H9FO B15320963 rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol: is a fluorinated organic compound characterized by the presence of a cyclopropyl ring and a phenol group. This compound is notable for its unique structural features, which include a fluorine atom attached to the cyclopropyl ring. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol typically involves the cyclopropanation of a suitable precursor, followed by fluorination and subsequent functional group transformations. One common approach is to start with a phenol derivative, which undergoes cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents. The fluorination step can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropyl alcohols or other reduced products.
Substitution: The fluorine atom or phenol group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The cyclopropyl ring provides rigidity to the molecule, affecting its overall conformation and binding properties.
Vergleich Mit ähnlichen Verbindungen
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol can be compared with other similar compounds, such as:
rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.
3-[(1R,2S)-2-chlorocyclopropyl]phenol: Substitution of fluorine with chlorine can alter the compound’s chemical properties and interactions.
3-[(1R,2S)-2-methylcyclopropyl]phenol: The presence of a methyl group instead of fluorine can significantly change the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-[(1S,2R)-2-fluorocyclopropyl]phenol |
InChI |
InChI=1S/C9H9FO/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
JHSYRAILGMQSIR-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1F)C2=CC(=CC=C2)O |
Kanonische SMILES |
C1C(C1F)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


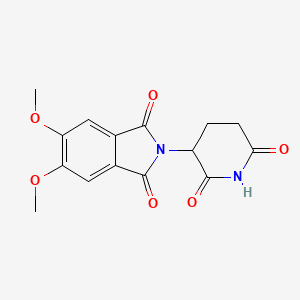
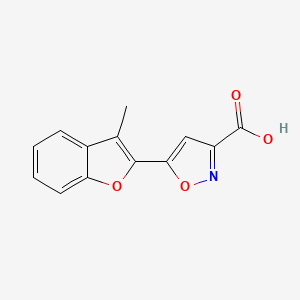
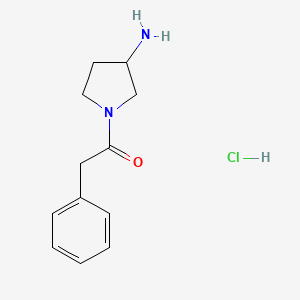
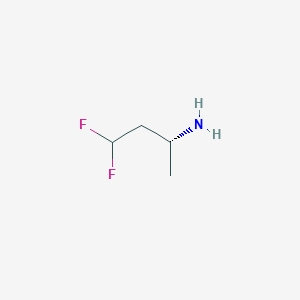
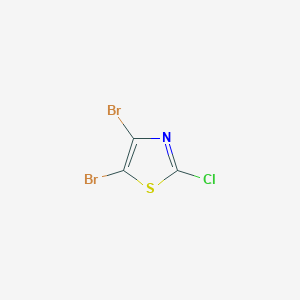

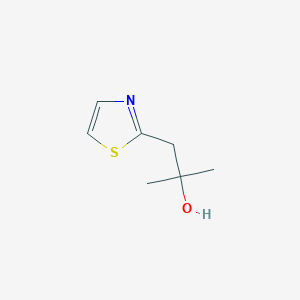
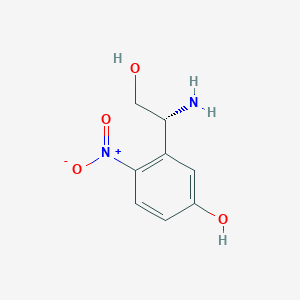
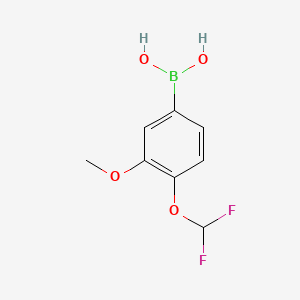
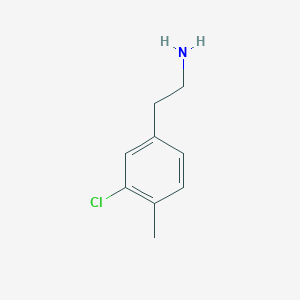
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
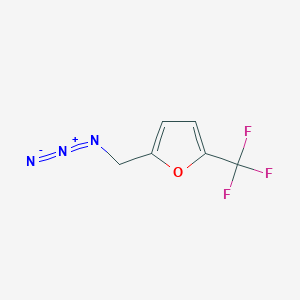
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
